molecular formula C17H26ClN3O2 B1468286 tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate CAS No. 1353506-38-3

tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate

Cat. No. B1468286
CAS RN: 1353506-38-3
M. Wt: 339.9 g/mol
InChI Key: DRJZFHZZTFGALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate (TBCPC) is an organic compound belonging to the class of piperidinecarboxylates. It is an important intermediate in the synthesis of various pharmaceuticals, and its structure and properties have been extensively studied. TBCPC has a wide range of applications in scientific research, including in biochemical and physiological studies.

Scientific Research Applications

Tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate has a wide range of applications in scientific research. It has been used to study the structure and properties of proteins, as well as to investigate the mechanism of action of enzymes. It has also been used to study the biochemical and physiological effects of drugs, as well as to investigate the pharmacological properties of compounds. In addition, tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate has been used in the synthesis of various pharmaceuticals, such as antimalarial drugs, antibiotics, and anti-cancer drugs.

Mechanism of Action

Tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate has been shown to interact with proteins, enzymes, and other biomolecules in a variety of ways. It has been shown to bind to proteins and enzymes, altering their structure and activity. In addition, it has been shown to interact with other biomolecules, such as DNA, RNA, and lipids, resulting in changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate have been studied extensively. It has been shown to have a variety of effects on proteins, enzymes, and other biomolecules. For example, it has been shown to inhibit the activity of enzymes involved in DNA replication and transcription, as well as to alter the structure and activity of proteins and other biomolecules. In addition, it has been shown to have an effect on the metabolism of drugs, as well as to interact with various hormones, neurotransmitters, and other molecules involved in physiological processes.

Advantages and Limitations for Lab Experiments

Tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and it can be toxic if not handled properly.

Future Directions

The future directions for the use of tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate in scientific research are numerous. For example, it could be used to study the structure and properties of proteins, enzymes, and other biomolecules, as well as to investigate the mechanism of action of drugs. In addition, it could be used to study the biochemical and physiological effects of drugs, as well as to investigate the pharmacological properties of compounds. Finally, it could be used in the synthesis of various pharmaceuticals, such as antimalarial drugs, antibiotics, and anti-cancer drugs.

properties

IUPAC Name

tert-butyl 3-[(6-chloro-5-ethylpyrimidin-4-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O2/c1-5-13-14(19-11-20-15(13)18)9-12-7-6-8-21(10-12)16(22)23-17(2,3)4/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJZFHZZTFGALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1Cl)CC2CCCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate
Reactant of Route 2
tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate
Reactant of Route 3
tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate
Reactant of Route 4
tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate
Reactant of Route 6
tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate

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